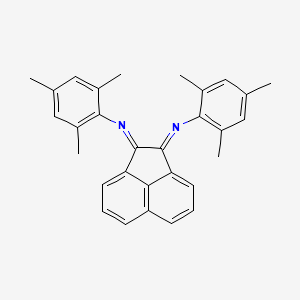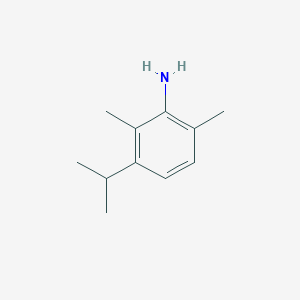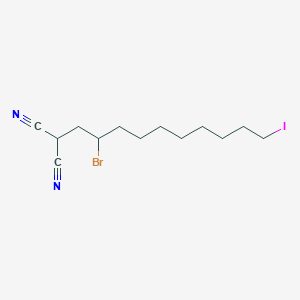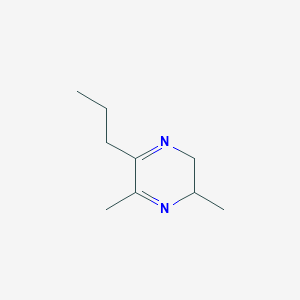![molecular formula C21H20N4O4 B12577106 Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide CAS No. 193291-16-6](/img/structure/B12577106.png)
Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide is an organic compound that belongs to the class of benzoxazinones. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a benzoxazinone moiety, which is a fused ring system containing both benzene and oxazine rings, and a prolinamide group, which is derived from the amino acid proline.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide typically involves multiple steps. One common method starts with the reaction of phenol with benzyl bromide to form benzyl ether. This intermediate is then reacted with naphthalene sulfonic acid to produce naphthalenesulfonamide benzyl ether. Finally, the benzyl ether is reacted with chloromethyl oxazine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The benzoxazinone moiety can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazinones.
科学的研究の応用
Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazinone moiety can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The prolinamide group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide
- N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)propionamide
- N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide
Uniqueness
Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide is unique due to its combination of a benzoxazinone moiety and a prolinamide group. This structural feature provides distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
193291-16-6 |
|---|---|
分子式 |
C21H20N4O4 |
分子量 |
392.4 g/mol |
IUPAC名 |
(2S)-1-(2-aminoacetyl)-N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H20N4O4/c22-12-18(26)25-11-5-10-17(25)19(27)23-15-8-3-1-6-13(15)20-24-16-9-4-2-7-14(16)21(28)29-20/h1-4,6-9,17H,5,10-12,22H2,(H,23,27)/t17-/m0/s1 |
InChIキー |
ACEFPBHGBRDJTI-KRWDZBQOSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)O3 |
正規SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)


![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)
![N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B12577078.png)

![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)


![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)
